REACTION_CXSMILES
|
[OH2:1].[NH2:2][NH2:3].CO[C:6](=[O:14])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9].[OH2:15].CO>CO>[C:6]([NH:2][NH:3][C:6](=[O:14])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9])(=[O:15])[C:7]1[C:13](=[CH:12][CH:11]=[CH:10][CH:8]=1)[OH:1] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.5 kg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3.04 kg
|
Type
|
reactant
|
Smiles
|
COC(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had risen to 120° C.
|
Type
|
DISTILLATION
|
Details
|
the entire amount of water were distilled off (0.5 kg)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was kept at 150° C
|
Type
|
DISTILLATION
|
Details
|
The remaining methanol (0.320 kg) was distilled off
|
Type
|
WAIT
|
Details
|
After about three hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)NNC(C=1C(O)=CC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |